Product packaging for Cerium;copper(Cat. No.:CAS No. 12157-56-1)

Cerium;copper

Cat. No.: B14717756
CAS No.: 12157-56-1
M. Wt: 457.85 g/mol
InChI Key: DTQBBEHAHMZTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories and Current Significance of Intermetallic Systems in Advanced Materials Science

Intermetallic compounds, solid phases containing two or more metallic elements with a distinct crystal structure from their constituents, have a long history of application, with early examples including Roman yellow brass (CuZn) and Chinese high tin bronze (Cu31Sn8). wikipedia.org In modern materials science, intermetallics are the focus of intensive research due to their unique combination of properties stemming from their strong internal order and mixed metallic and covalent/ionic bonding. wikipedia.org This class of materials often exhibits attractive physical and mechanical properties such as high melting points, low densities, and good resistance to oxidation and corrosion. units.it These characteristics have led to their use in a variety of non-structural applications, including dental amalgams, microelectronics, and materials for batteries and magnetic storage. wikipedia.orgunits.it

The development of intermetallic alloys has given rise to novel materials with enhanced performance. wikipedia.org For instance, nickel aluminides (e.g., Ni3Al) are utilized in high-temperature structural applications, while Laves phases like MgCu2, MgZn2, and MgNi2 represent another important group of size-packing phases. wikipedia.orgcam.ac.uk Despite their potential, the inherent brittleness of many intermetallics at room temperature has historically limited their widespread structural use. wikipedia.orgunits.it However, recent research has demonstrated that this brittleness can sometimes be attributed to extrinsic environmental factors and can be mitigated through alloying, microstructural control, or the application of coatings. units.it The ongoing exploration of intermetallic compounds is driven by the need for advanced materials that can perform under extreme conditions, with current research focusing on areas such as high-temperature alloys for aerospace applications, magnetic materials, and hydrogen storage solutions. units.itcam.ac.uk

Overview of Cerium and Copper in Intermetallic Compound Formation: A Research Perspective

Cerium, a reactive rare-earth metal, and copper, a versatile transition metal, form a binary system that gives rise to a series of intermetallic compounds with diverse and intriguing properties. The Ce-Cu phase diagram reveals the existence of several stable intermetallic phases, including Cu6Ce, Cu5Ce, Cu4Ce, Cu2Ce, and CuCe. researchgate.net Among these, Cu6Ce and Cu2Ce melt congruently at 947 °C and 810 °C, respectively, while the others are formed through peritectic reactions. researchgate.net The formation of these compounds is a consequence of the chemical affinity and atomic size differences between cerium and copper.

From a research perspective, the cerium-copper system is particularly notable for the complex physical phenomena exhibited by its compounds. Cerium's 4f electrons are close in energy to its outer 5d and 6s electrons, leading to a variable electronic structure and dual valence states (+3 and +4). wikipedia.orgsci-hub.se This characteristic is fundamental to the emergence of fascinating properties in its intermetallic compounds. For instance, some cerium-based intermetallics, including those with copper, are known to exhibit "heavy-fermion" behavior. northwestern.edu This phenomenon, observed in materials like CeCu6, arises from the interaction between localized f-electrons and conduction electrons at low temperatures, resulting in quasiparticles with an effective mass up to 1000 times that of a free electron. northwestern.edu This heavy-fermion state is often found in proximity to a magnetic quantum critical point, where magnetic order is suppressed to absolute zero, leading to unconventional physical properties. northwestern.eduaps.org

The crystal structures of cerium-copper intermetallics are also a subject of detailed study. For example, CeCu2 possesses an orthorhombic crystal structure, a variant of the AlB2-type structure. materialsproject.orgresearchgate.netiucr.org The precise atomic arrangement and bonding in these structures dictate their electronic and magnetic properties. bohrium.com The study of how composition and crystal structure influence the physical properties of Ce-Cu compounds is a central theme in the ongoing research into these materials.

Identification of Key Research Challenges and Emerging Opportunities in Cerium-Copper System Investigations

The investigation of cerium-copper systems presents both significant research challenges and exciting opportunities for future discoveries. A primary challenge lies in the synthesis and processing of these materials. The high reactivity of cerium, especially its propensity to oxidize, requires careful control of the synthesis environment to obtain pure, single-phase samples. sci-hub.se Furthermore, the brittle nature of many intermetallic compounds can make them difficult to fabricate into desired forms for practical applications. units.it

Another major challenge is the complex interplay between structural, magnetic, and electronic properties. For instance, in the heavy-fermion compound CeCu6, a structural phase transition from an orthorhombic to a monoclinic phase occurs at 240 K. osti.gov Doping with elements like gold or palladium can alter this structural transition and also induce long-range antiferromagnetic ordering near a magnetic quantum critical point. osti.gov Understanding and disentangling the effects of structural changes on the quantum critical behavior remains an active area of research. arxiv.org The theoretical description of these strongly correlated electron systems is also highly challenging, often requiring sophisticated computational techniques like dynamical mean-field theory to accurately model their behavior. aps.org

Despite these challenges, the field of cerium-copper systems is ripe with emerging opportunities. The proximity of many of these compounds to quantum critical points makes them ideal platforms for exploring unconventional superconductivity and non-Fermi liquid behavior. northwestern.edu The ability to tune the properties of these materials through chemical doping, pressure, or magnetic fields offers a rich parameter space for discovering new physical phenomena. northwestern.eduaps.org

Furthermore, cerium-copper oxides have shown significant promise as catalysts for a variety of chemical reactions, including CO and ethene oxidation. mdpi.comrsc.org The synergistic interaction between copper and ceria, involving the redox couples Cu+/Cu2+ and Ce3+/Ce4+, enhances catalytic activity. mdpi.comresearchgate.netresearchgate.net This opens up opportunities for designing more efficient and cost-effective catalysts for environmental applications, representing a practical application of the fundamental understanding gained from studies of the cerium-copper system. mdpi.commit.eduacs.org The exploration of cerium-copper intermetallics in other functional applications, such as thermoelectric materials or as components in high-entropy alloys, also represents a promising avenue for future research. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeCu5 B14717756 Cerium;copper CAS No. 12157-56-1

Properties

CAS No.

12157-56-1

Molecular Formula

CeCu5

Molecular Weight

457.85 g/mol

IUPAC Name

cerium;copper

InChI

InChI=1S/Ce.5Cu

InChI Key

DTQBBEHAHMZTTE-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Cu].[Cu].[Cu].[Cu].[Ce]

Origin of Product

United States

Theoretical and Computational Methodologies for Cerium Copper Compounds

Electronic Structure Calculations: Approaches and Predictive Capabilities

Electronic structure calculations are fundamental to predicting the material properties of cerium-copper alloys from first principles. These methods model the behavior of electrons within the material, which is key to understanding bonding, magnetism, and electrical properties.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to determine the ground-state properties of cerium-copper intermetallics. DFT calculations have been employed to determine properties such as lattice constants, formation enthalpies, and electronic densities of states for various Ce-Cu compounds.

For instance, first-principles calculations based on DFT have been used to investigate the structural, elastic, and energetic properties of various copper-lanthanide compounds, with prototypes often derived from the Ce-Cu system. amsemodelling.com The equilibrium volume, lattice parameters, and enthalpy of formation are key outputs of these calculations. amsemodelling.com In the study of intermetallic compounds, DFT can reveal the stability of different crystal structures. For example, calculations on Cu-Lu and Cu-Pm systems, which are chemically similar to Ce-Cu, have been performed to predict stable phases. amsemodelling.com

The electronic configuration, particularly the state of the cerium 4f electrons, is a critical aspect that DFT can probe. The degree of localization or itinerancy of these electrons determines many of the material's properties. The density of states (DOS) calculated via DFT provides a picture of the available electronic states at different energy levels, offering insights into the metallic or insulating character of the compound. researchgate.net Studies on heavy-fermion compounds like CeCu₆ have utilized optical reflectivity measurements which are then interpreted with the help of electronic structure calculations to understand the nature of the electronic states near the Fermi level. researchgate.netiaea.org

Calculated Properties of Selected Copper Intermetallics from First-Principles (DFT)
CompoundPrototype StructureCalculated Enthalpy of Formation (kJ/mol)Reference
CuLu-- amsemodelling.com
Cu₂Lu-- amsemodelling.com
Cu₅Lu-- amsemodelling.com
β-Cu₄TiStable-9.57 kJ/mol (for Cu₄Ti) researchgate.netresearchgate.net
CuTiStable- researchgate.net
CuTi₂Stable- researchgate.net

Note: Specific enthalpy values for all Lu compounds were not provided in the abstract. The table demonstrates the type of data generated.

Standard DFT approximations can sometimes fail to accurately describe the strong electronic correlations present in systems with f-electrons, such as many cerium compounds. To address this, more advanced "Beyond DFT" methods are employed.

The Gutzwiller Wavefunction Approximation is a variational method that improves upon the DFT ground state by explicitly including electron correlation effects. This approach is particularly useful for studying the thermodynamics of phase transitions in cerium. aps.org The local-density approximation (LDA) + Gutzwiller method has been successfully used to study the α-γ isostructural phase transition in pure cerium, which is driven by changes in the 4f electron localization. aps.orgarxiv.org This method can properly account for the strong correlation effects of the 4f electrons, providing a more accurate description of the total energy and electronic structure. arxiv.org

Dynamical Mean Field Theory (DMFT) is a non-perturbative technique for investigating strongly correlated electron systems. d-nb.infowikipedia.org When combined with DFT (in a scheme known as DFT+DMFT), it provides a powerful tool for studying real materials with strong electronic correlations. d-nb.infoaps.orgresearchgate.netosti.gov This method maps the complex many-body lattice problem onto a solvable quantum impurity model, which captures the local quantum fluctuations that are crucial in correlated systems. wikipedia.org DFT+DMFT has been successfully applied to cerium and cerium-based heavy-fermion compounds like CeCoIn₅ and CeIrIn₅ to explain their electronic properties, including mass renormalization and the dual nature of the 4f electrons. aps.orgosti.govarxiv.orgresearchgate.net These calculations show how the hybridization between the Ce-4f states and conduction electrons leads to the formation of heavy quasiparticles. aps.org

Comparison of Theoretical Approaches for Correlated Electron Systems
MethodKey AdvantageApplication to Cerium-Copper Systems
DFT (LDA/GGA)Computationally efficient for ground-state properties.Provides basic electronic structure, lattice parameters, and formation energies. May fail to capture strong correlation effects.
Gutzwiller ApproximationImproves ground-state energy by including local correlations.Used to study phase transitions and thermodynamic stability in cerium by accounting for 4f electron correlations. aps.orgarxiv.org
Dynamical Mean Field Theory (DMFT)Non-perturbative treatment of local quantum fluctuations.Essential for accurately describing the spectral properties and quasiparticle dynamics in heavy-fermion Ce-Cu compounds. d-nb.infoaps.org

Ab initio molecular dynamics (AIMD) is a simulation method that calculates the forces acting on atoms directly from electronic structure calculations (typically DFT) at each time step of a molecular dynamics simulation. This allows for the study of the structural and dynamic properties of materials at finite temperatures without the need for empirical potentials.

While specific AIMD studies on solid-state cerium-copper intermetallics are not widely reported in the provided context, the methodology has been applied to the constituent elements in different environments. For example, AIMD has been used to study the properties of cerium in liquid sodium, determining its solubility and diffusion coefficient at high temperatures. researchgate.netosti.gov Similarly, AIMD simulations have been employed to investigate the dimerization of copper ions on mineral surfaces and in aqueous solutions, providing insights into coordination structures and free energy changes. nih.govosti.gov These studies showcase the capability of AIMD to model complex dynamic processes, including bond breaking and formation, diffusion, and structural transformations, which are also relevant for understanding the behavior of Ce-Cu alloys at elevated temperatures or under stress. nih.govnih.govresearchgate.net

Thermodynamic Modeling and Phase Equilibria Prediction

Understanding the thermodynamic stability of different phases and predicting the phase diagram are crucial for the design and processing of cerium-copper alloys. Computational thermodynamics provides the tools to achieve this.

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach for predicting phase diagrams and thermodynamic properties of multicomponent systems. onera.fr It relies on thermodynamic databases that contain models for the Gibbs free energy of each phase in a system. These models are optimized using experimental data such as phase equilibria and thermochemical properties.

The cerium-copper binary system has been thermodynamically reassessed using the CALPHAD approach. researchgate.netresearchgate.netosti.gov In this method, solution phases like liquid, face-centered cubic (fcc), and body-centered cubic (bcc) are typically modeled as substitutional solutions, with their excess Gibbs energies described by the Redlich-Kister polynomial. researchgate.netosti.gov Intermetallic compounds in the Ce-Cu system are treated as stoichiometric phases, and their Gibbs energies of formation are optimized based on experimental data. researchgate.netosti.gov The resulting calculated Ce-Cu phase diagram shows good agreement with experimental investigations. researchgate.netresearchgate.net This approach is invaluable as it allows for the extrapolation to ternary and higher-order systems, such as the Al-Ce-Cu system, which has also been assessed using this methodology. researchgate.netosti.gov

Key Features of the CALPHAD Assessment of the Ce-Cu System
Phase TypeThermodynamic ModelParameters Optimized From
Solution Phases (Liquid, fcc, bcc)Substitutional solution with Redlich-Kister polynomial for excess Gibbs energy.Experimental phase boundary data, enthalpies of mixing. researchgate.netresearchgate.net
Intermetallic Compounds (e.g., CeCu₂, CeCu₆)Stoichiometric compounds with optimized Gibbs energy of formation.Experimental data on invariant reactions, phase stability, and standard enthalpies of formation. researchgate.netresearchgate.net

First-principles thermodynamics combines DFT calculations with statistical mechanics to predict phase stability and other thermodynamic properties from fundamental quantum mechanics. This approach can be used to calculate the formation enthalpy of intermetallic compounds at 0 K, providing crucial data for thermodynamic models like CALPHAD.

Systematic first-principles studies are conducted to determine the phase stability of binary intermetallics. For example, in the Cu-Ti system, the formation enthalpies of various compounds were calculated to identify stable and metastable phases at 0 K. researchgate.net Such calculations are also used to determine the ground state line in systems like Cu-Lu and Cu-Pm, which can guide the experimental search for new stable compounds. amsemodelling.com The results from these calculations, such as the enthalpy of formation, provide a fundamental understanding of the chemical bonding and stability of the intermetallic phases. researchgate.net

Beyond bulk phase stability, first-principles calculations can be used to investigate interfacial energies. The energy of the interface between different phases or between a material and a surface can significantly influence microstructure and properties. For instance, DFT has been used to study the segregation of copper in aluminum alloys under an oxide film, calculating the energies of different atomic configurations to determine the most stable arrangement. mdpi.com This type of analysis is critical for understanding phenomena like passivation and corrosion in alloys containing copper.

Computational Materials Design and High-Throughput Screening for Novel Cerium-Copper Phases

The quest for novel materials with tailored properties has been significantly accelerated by the integration of computational materials design and high-throughput screening methodologies. In the context of cerium-copper compounds, these approaches, primarily rooted in density functional theory (DFT), have become indispensable for predicting new, stable chemical phases and understanding their fundamental characteristics before their experimental synthesis.

Systematic studies employing extensive structural searches have been successful in identifying previously unknown stable phases within the cerium-copper binary system. rsc.org By calculating the formation energies of a multitude of potential crystal structures, researchers can construct a convex hull diagram. The structures that lie on this convex hull are predicted to be thermodynamically stable and are therefore strong candidates for experimental synthesis. rsc.org

One such computational investigation into the Ce-Cu system has predicted three novel structures, designated as Ce1Cu1-p, Ce1Cu3-p, and Ce1Cu5-p, which reside on the convex hull alongside the experimentally known Ce1Cu2-e and Ce1Cu6-e phases. rsc.org The "-p" suffix denotes a predicted phase, while "-e" indicates an experimentally confirmed one. The positions of these new phases on the convex hull strongly suggest that they are likely to be synthesizable. rsc.org The electronic structures of these predicted compounds are also computed to understand the behavior of the cerium 4f electrons, which are crucial for the material's magnetic and electronic properties. rsc.org

The power of high-throughput screening is further amplified when combined with machine learning techniques. For instance, the crystal graph convolutional neural network (CGCNN) has been employed to efficiently screen vast numbers of hypothetical ternary compounds, including the Ce-Co-Cu system. acs.orgarxiv.orgresearchgate.net This machine learning approach can rapidly predict the formation energies of hundreds of thousands of potential structures, significantly narrowing down the candidates for more computationally expensive DFT calculations. researchgate.net

In a notable application of this combined approach, over 850,000 hypothetical ternary Ce-Co-Cu compounds were initially screened using a CGCNN model. acs.orgresearchgate.net From this massive pool, a few thousand promising structures were selected for further optimization and validation using first-principles DFT calculations. acs.orgresearchgate.net This led to the prediction of five stable ternary compounds: Ce3Co3Cu, CeCoCu2, Ce12Co7Cu, Ce11Co9Cu, and Ce10Co11Cu4, all with formation energies below the convex hull, indicating their energetic stability. arxiv.org

The computational predictions extend to detailed crystallographic information for these novel phases, as summarized in the tables below. These ab initio calculations provide the foundational knowledge, including space group, lattice parameters, and atomic positions, necessary to guide future experimental efforts in synthesizing and characterizing these new materials. arxiv.org

Predicted Novel Binary Cerium-Copper Phases

Predicted Phase
Ce1Cu1-p
Ce1Cu3-p
Ce1Cu5-p

Data sourced from a systematic structural search using density functional theory methods. rsc.org

Predicted Stable Ternary Cerium-Cobalt-Copper Phases

Predicted Compound Crystal System Space Group
Ce3Co3Cu Orthorhombic Cmcm
CeCoCu2 Orthorhombic Pnma
Ce12Co7Cu Tetragonal I4/mcm
Ce11Co9Cu Orthorhombic Iba2
Ce10Co11Cu4 Monoclinic C2/m

These compounds were identified through a high-throughput screening approach using a crystal graph convolutional neural network (CGCNN) followed by DFT validation. arxiv.org

Advanced Synthesis Approaches for Cerium Copper Materials

Bulk Intermetallic Compound Synthesis

The production of bulk cerium-copper intermetallic compounds often involves high-temperature metallurgical processes that are designed to create homogenous, polycrystalline materials. The specific techniques employed are chosen based on the desired phase composition and microstructural characteristics of the final product. The Ce-Cu phase diagram reveals the existence of several intermetallic compounds, including Cu6Ce, Cu5Ce, Cu4Ce, Cu2Ce, and CuCe. researchgate.netcmu.edu Of these, Cu6Ce and Cu2Ce melt congruently at 947 °C and 810 °C, respectively, making them amenable to synthesis by melting techniques. researchgate.net The other compounds in the system are formed through peritectic reactions. researchgate.net

Arc melting is a common laboratory-scale technique for the synthesis of intermetallic compounds from their constituent elements. In this process, high-purity cerium and copper are melted together in a water-cooled copper hearth under an inert atmosphere, typically argon, using a non-consumable tungsten electrode to strike an arc. The high temperature of the arc ensures the complete melting and mixing of the constituent metals. To ensure homogeneity, the resulting alloy button is often flipped and remelted multiple times. This technique is particularly suitable for producing compounds with congruent melting points, such as Cu6Ce and Cu2Ce. researchgate.net

Directional solidification is a technique used to control the microstructure of cast alloys by controlling the solidification process. In this method, a molten alloy is solidified at a controlled rate along a specific direction. This can be achieved by slowly withdrawing a crucible containing the molten alloy from a furnace or by moving a furnace along a stationary crucible. This controlled solidification can lead to the formation of aligned microstructures, such as lamellar or fibrous structures, which can enhance the mechanical properties of the material. While specific research on the directional solidification of Ce-Cu alloys is not extensively documented, the principles of this technique are applicable, particularly for eutectic or peritectic compositions, to produce materials with tailored microstructures. A related technique, electromagnetic directional solidification, has been explored for the purification of cerium.

Mechanical alloying is a solid-state powder processing technique that involves the repeated welding, fracturing, and rewelding of powder particles in a high-energy ball mill. This process allows for the synthesis of homogenous alloys and compounds at room temperature, bypassing the need for high-temperature melting. For the cerium-copper system, elemental powders of cerium and copper are loaded into a high-energy mill along with grinding media (e.g., steel or tungsten carbide balls). The intense mechanical energy supplied during milling leads to the formation of a fine, composite powder with a nanocrystalline or even amorphous structure.

The mechanically alloyed powders can then be consolidated into bulk components through various powder metallurgy routes. mdpi.com This typically involves pressing the powder into a desired shape (green compact) followed by sintering at an elevated temperature below the melting point of the alloy. Sintering promotes the bonding of the powder particles, leading to densification and the formation of a solid component. Hot pressing or spark plasma sintering can also be used to achieve higher densities at lower temperatures and shorter times. Powder metallurgy offers the advantage of producing near-net-shape components with fine-grained microstructures, which can lead to enhanced mechanical properties.

Controlled crystallization from the melt is a technique used to produce bulk metallic glasses or materials with specific crystalline microstructures. For cerium-copper alloys, this can involve rapid quenching of the melt to bypass crystallization and form an amorphous or glassy structure. The cooling rates required for glass formation depend on the specific alloy composition. Subsequent controlled heating (annealing) of the metallic glass can then be used to induce crystallization, leading to the formation of nanocrystalline or ultrafine-grained structures with potentially unique properties.

Solid-state reaction methods involve the synthesis of compounds by heating a mixture of solid reactants at temperatures below their melting points. For the cerium-copper system, this would involve intimately mixing fine powders of cerium and copper and heating them for an extended period. Diffusion of the atoms in the solid state leads to the formation of the desired intermetallic compounds. The reaction kinetics are highly dependent on factors such as temperature, time, particle size, and the intimacy of mixing of the reactant powders. While generally a slower process than melt-based methods, solid-state reactions can be advantageous for producing compounds that are difficult to synthesize by other means or for avoiding issues associated with melting and solidification.

Fabrication of Cerium-Copper Nanostructures and Thin Films

The synthesis of cerium-copper materials at the nanoscale or as thin films opens up a wide range of applications in areas such as catalysis, sensors, and microelectronics. These fabrication methods offer precise control over the size, shape, and composition of the resulting materials.

Physical Vapor Deposition (PVD) encompasses a family of techniques where a material is vaporized from a solid or liquid source in a vacuum environment and then condensed onto a substrate to form a thin film. korvustech.comvaccoat.com Common PVD methods include thermal evaporation, electron-beam evaporation, and sputtering. For the synthesis of cerium-copper thin films, co-deposition techniques can be employed where both cerium and copper are vaporized simultaneously from separate sources. korvustech.comvaccoat.com The composition of the resulting film can be controlled by adjusting the relative deposition rates of the two elements. Sputtering, in particular, is a versatile technique where a target of the desired material (or individual targets of cerium and copper) is bombarded with energetic ions, causing atoms to be ejected and deposited onto a substrate. vaccoat.com

Chemical Vapor Deposition (CVD) involves the reaction of volatile precursor compounds on a heated substrate to form a solid thin film. researchgate.net For cerium-copper films, this would require suitable organometallic precursors for both cerium and copper that can be vaporized and transported to the reaction chamber. The precursors then decompose or react on the substrate surface to deposit the desired film. While CVD has been successfully used to deposit thin films of cerium oxide, the co-deposition of cerium-copper alloys or compounds by CVD is less common and would depend on the availability of compatible precursors and the ability to control the deposition chemistry to achieve the desired stoichiometry. researchgate.netacs.org

Solution-based synthesis methods offer a versatile and cost-effective approach to producing cerium-copper nanoparticles and colloidal systems with well-controlled size, shape, and composition. These methods typically involve the chemical reduction of metal salts in a solvent, often in the presence of a stabilizing agent to prevent particle agglomeration.

One common approach is the co-precipitation method, where soluble salts of cerium and copper (e.g., nitrates or chlorides) are dissolved in a solvent, and a precipitating agent (e.g., a base like sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) is added to induce the formation of insoluble hydroxides or carbonates. Subsequent calcination of the precipitate can lead to the formation of mixed cerium-copper oxides.

Another widely used technique is the sol-gel method, which involves the hydrolysis and condensation of metal alkoxide precursors to form a sol (a colloidal suspension of solid particles in a liquid) that is then converted into a gel (a solid network with entrapped liquid). Drying and heat treatment of the gel can yield high-purity, homogeneous nanoparticles.

Hydrothermal and solvothermal synthesis are other powerful solution-based methods where the reaction is carried out in an aqueous or non-aqueous solvent, respectively, at elevated temperatures and pressures in a sealed vessel (autoclave). These conditions can promote the crystallization of the desired phases and allow for the control of particle morphology.

The table below summarizes some of the key parameters and findings from various solution-based synthesis methods for cerium-copper oxide nanoparticles.

Synthesis MethodPrecursorsSolventStabilizing Agent/SurfactantTemperature (°C)Particle Size (nm)Key Findings
Co-precipitation Cerium(III) nitrate (B79036), Copper(II) nitrateWater--Varies with conditionsA versatile method for producing mixed oxides.
Sol-Gel Cerium and copper alkoxidesAlcohol-Varies with conditionsCan produce highly homogeneous nanoparticles.
Hydrothermal Cerium nitrate, Copper nitrateWater-100-2005-20Allows for control over particle morphology (nanorods, nanocubes).
Solvothermal Cerium nitrate, Copper nitrateTolueneOleylamine1807-10Produces uniform, nearly cubic nanoparticles.

These solution-based methods are highly adaptable, and by carefully controlling reaction parameters such as precursor concentration, pH, temperature, and the choice of solvent and stabilizing agent, it is possible to tailor the properties of the resulting cerium-copper nanostructures for specific applications.

Crystallographic and Microstructural Investigations of Cerium Copper Systems

X-ray Diffraction (XRD) and Neutron Diffraction for Phase Identification and Crystal Structure Analysis

X-ray diffraction (XRD) stands as a fundamental tool for the identification of crystalline phases and the determination of their crystal structures within the cerium-copper system. The interaction of X-rays with the periodic atomic arrangement in a crystal produces a unique diffraction pattern, which serves as a fingerprint for a specific phase. By analyzing the positions and intensities of the diffraction peaks, researchers can identify the various intermetallic compounds that form between cerium and copper.

Investigations of the Ce-Cu phase diagram have confirmed the existence of several intermetallic compounds, including CeCu, CeCu₂, CeCu₄, CeCu₅, and CeCu₆. nih.gov XRD analysis has been instrumental in determining the crystal structures and lattice parameters of these phases. For instance, the CeCu₂-type structure is characterized as body-centered orthorhombic. researchgate.net The primary application of XRD in this context is to identify the phases present in a given alloy composition after processes such as casting, annealing, or other thermal treatments. nih.gov

The crystallographic data for the principal cerium-copper intermetallic compounds, as determined by XRD, are summarized below.

CompoundPearson SymbolSpace Groupa (Å)b (Å)c (Å)
CeCu oP8Pnma7.1564.5565.578
CeCu₂ oI12Imma4.437.077.49
CeCu₄ oP20Pnma7.029.777.42
CeCu₅ hP6P6/mmm5.1405.1404.105
CeCu₆ oP28Pnma8.1095.10210.159

This table presents crystallographic data for various cerium-copper compounds.

Neutron diffraction offers complementary information to XRD, particularly in systems containing magnetic elements like cerium. Due to the neutron's magnetic moment, it can scatter from magnetic moments within a material, allowing for the determination of magnetic structures. researchgate.net While specific neutron diffraction studies focusing solely on the magnetic structure of binary Ce-Cu metallic alloys are not abundant in readily available literature, the technique is crucial for understanding the complex magnetic ordering phenomena observed in many cerium-based intermetallics at low temperatures. researchgate.net For instance, in other cerium-containing compounds, neutron diffraction has been pivotal in elucidating antiferromagnetic ordering and other magnetic structures. researchgate.net The technique can also be advantageous for precisely locating lighter elements if they were present in the alloy system, although this is not a primary application for the binary Ce-Cu system. The combination of XRD and neutron diffraction provides a comprehensive understanding of both the atomic and magnetic structures of these materials. nih.govresearchgate.net

**4.2. Advanced Electron Microscopy for Microstructural Characterization

While diffraction techniques provide information on the average crystal structure, electron microscopy techniques are essential for visualizing the microstructure, which encompasses the arrangement of phases, grains, and defects at a much finer scale.

Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface morphology and microstructure of cerium-copper alloys. In SEM, a focused beam of electrons is scanned across the sample's surface, and the interaction of the beam with the material generates various signals, including secondary electrons and backscattered electrons, which are used to form an image. This allows for the visualization of features such as grain size and shape, the distribution of different phases, and porosity. youtube.com

In Ce-Cu and related alloy systems, SEM is often coupled with energy-dispersive X-ray spectroscopy (EDS) or wavelength-dispersive X-ray spectroscopy (WDS). nih.gov These techniques analyze the characteristic X-rays emitted from the sample under electron bombardment to identify the elemental composition of specific microstructural features. This combination is powerful for correlating morphology with composition. For example, in multiphase alloys, SEM-EDS can be used to identify the distinct intermetallic phases (e.g., CeCu₆, CeCu₂) and the surrounding matrix. nih.gov

Elemental mapping is a particularly useful feature where the spatial distribution of cerium and copper across a selected area is visualized. This can reveal elemental segregation at grain boundaries or the precise composition of different phases within the microstructure. While WDS generally offers higher energy resolution and sensitivity to lighter elements compared to EDS, both techniques are invaluable for the detailed microstructural and compositional analysis of Ce-Cu alloys. mdpi.comntu.edu.tw For instance, in as-cast alloys containing cerium and copper, SEM and EDS can be used to identify the morphology and composition of eutectic structures and primary phases. nih.gov

Transmission Electron Microscopy (TEM) provides significantly higher resolution than SEM, enabling the study of internal microstructural features at the nanoscale. In TEM, a high-energy electron beam is transmitted through an ultra-thin specimen. The interaction of the electrons with the material's internal structure creates an image that can reveal crystal defects such as dislocations and grain boundaries. researchgate.net

The analysis of dislocations is crucial for understanding the mechanical properties of Ce-Cu alloys, as their motion and interaction govern plastic deformation. TEM allows for the direct visualization of dislocation lines, their density, and their arrangement within the crystal lattice. Furthermore, the interaction of dislocations with grain boundaries, which act as obstacles to dislocation motion, can be studied in detail. This is particularly important in understanding the strengthening mechanisms in these alloys. doi.org

Grain boundaries, the interfaces between adjacent crystallites, play a critical role in the properties of polycrystalline materials. TEM is a powerful tool for characterizing the structure of these boundaries. Different types of grain boundaries (e.g., low-angle vs. high-angle) can be identified, and their interaction with precipitates and segregated elements can be investigated. While specific TEM studies on dislocations and grain boundaries in binary Ce-Cu alloys are not extensively documented in readily available literature, the principles of TEM analysis from studies on other copper alloys are directly applicable. For instance, in nanocrystalline copper alloys, TEM has been used to show that grain boundaries can act as sources of dislocations. nih.gov

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced TEM technique that allows for the direct imaging of the atomic structure of a material. By carefully controlling the electron optics, it is possible to obtain images where the columns of atoms in a crystal lattice are resolved. This provides unparalleled insight into the atomic arrangement at interfaces, grain boundaries, and crystal defects. acs.org

In the context of cerium-copper systems, HRTEM can be used to study the atomic structure of the interfaces between different Ce-Cu intermetallic phases. This is crucial for understanding the coherency of these interfaces, which has a significant impact on the material's properties. Furthermore, the core structure of dislocations and the precise atomic arrangement at grain boundaries can be elucidated. researchgate.net Although specific HRTEM investigations focused solely on binary metallic Ce-Cu alloys are sparse, studies on related systems, such as copper-ceria interfaces, demonstrate the power of this technique. In such cases, HRTEM can reveal the atomic-scale structure of the interface between the metal and the ceramic, which is vital for understanding catalytic and other functional properties. researchgate.net

Synchrotron-Based Techniques for Local Structure and Defects

Synchrotron radiation sources provide extremely bright and tunable X-ray beams that enable a range of advanced characterization techniques for probing the local atomic structure and electronic states of materials.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local atomic environment and electronic state of a particular element within a material. The technique involves measuring the X-ray absorption coefficient as a function of X-ray energy around an absorption edge of a selected element. XAS spectra are typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is close to the absorption edge, is sensitive to the oxidation state (valence) and coordination chemistry of the absorbing atom. oaepublish.com This is particularly important for cerium, which can exist in a mixed-valence state (a quantum mechanical mixture of Ce³⁺ and Ce⁴⁺ configurations). XANES studies on various cerium-based intermetallic compounds have been used to determine the effective cerium valence and its dependence on factors like temperature and composition. researchgate.net The distinct spectral features associated with Ce³⁺ and Ce⁴⁺ allow for a quantitative analysis of their relative proportions.

The EXAFS region, extending several hundred electron volts above the edge, contains information about the local atomic structure around the absorbing atom. By analyzing the oscillations in the EXAFS signal, it is possible to determine the types of neighboring atoms, their distances from the absorbing atom, and their coordination numbers. oaepublish.com This provides a detailed picture of the local atomic environment, even in disordered or amorphous materials where traditional diffraction techniques may be less effective. For instance, EXAFS has been used to study the local atomic order around both Zr and Cu atoms in Zr-Cu amorphous alloys, revealing details about interatomic distances and coordination numbers. researchgate.net In the context of Ce-Cu systems, EXAFS can provide precise information on the Ce-Cu and Ce-Ce bond lengths and coordination environments within the various intermetallic phases.

Small-Angle X-ray Scattering (SAXS) for Nanoscale Feature Characterization

The analysis of the scattered intensity as a function of the scattering vector, q, allows for the quantitative determination of structural parameters. The scattering vector's magnitude is related to the scattering angle (2θ) and the X-ray wavelength (λ) by the formula q = (4πλ)sin(θ). By fitting the resulting intensity curve, I(q), with appropriate models, researchers can extract detailed information about the nanoscale morphology. upc.edu

Detailed Research Findings

Research on metallic alloys containing cerium and copper has utilized SAXS to understand complex microstructural evolution. For instance, in studies of cerium-containing bulk metallic glasses, such as the [CexLa1-x]65Al10Co25 system, SAXS combined with Wide-Angle X-ray Scattering (WAXS) has been employed to analyze the structural changes during annealing. upc.eduupc.edu These investigations track the evolution from a homogenous glassy phase to the formation of nanocrystals, providing insights into the crystallization kinetics and the stability of the amorphous structure. upc.edu

Furthermore, SAXS is a key technique for characterizing the role of cerium as a scavenger for impurities like copper in other alloy systems, such as aluminum alloys. tandfonline.com In these applications, SAXS can be used to identify and quantify the formation of nanoscale intermetallic phases containing both cerium and copper. The ability of SAXS to probe a relatively large sample volume provides statistically significant data on the volume fraction and size distribution of these precipitates, which is crucial for understanding their impact on mechanical and corrosion properties. tandfonline.comiucr.org

While direct SAXS studies on binary Ce-Cu alloys are not extensively documented in the provided literature, analogous systems demonstrate the technique's capability. For example, anomalous SAXS (ASAXS) has been used to selectively study cerium oxide (CeO₂) nanoparticles deposited on nanoporous gold. researchgate.netresearchgate.net By tuning the X-ray energy near the cerium absorption edge, researchers can isolate the scattering signal from the ceria nanoparticles alone. This allows for precise determination of their size and stability during thermal treatments, as shown in the table below. researchgate.netresearchgate.net This approach highlights a powerful methodology that could be applied to complex Ce-Cu systems to distinguish Ce-containing phases from the matrix.

The following interactive table presents data from a SAXS study on a model system, illustrating how the technique quantifies changes in nanoscale features upon thermal treatment.

Table 1: SAXS Analysis of Nanoparticle Size Before and After Annealing in a CeO₂/np-Au System researchgate.netresearchgate.net
Sample ConditionAverage Particle Radius (Å)Analysis TechniqueKey Observation
As-prepared (before annealing)200SAXSInitial size of ligaments in the nanoporous structure.
Annealed at 520 °C (without CeO₂)330SAXSSignificant coarsening of the nanoporous structure.
Annealed at 520 °C (with CeO₂)200SAXS / ASAXSCeO₂ deposits prevent coarsening, enhancing thermal stability.

This second table summarizes findings from various studies where SAXS was used to characterize nanoscale features in materials containing cerium and/or copper, demonstrating the versatility of the technique.

Table 2: Summary of SAXS Applications in Cerium and Copper Containing Systems
Material SystemNanoscale Feature CharacterizedKey SAXS FindingsReference
[CexLa1-x]65Al10Co25 Metallic GlassStructural evolution during annealingAnalysis of the amorphous structure and subsequent crystallization events. upc.eduupc.edu
A356 Al Alloy with Ce and CuCe- and Cu-containing intermetallicsUsed to study the formation of complex intermetallics for impurity scavenging. tandfonline.com
Al-Cu AlloysGuinier-Preston (GP) zones, θ', θ'' precipitatesQuantitative evolution of precipitate size, volume fraction, and morphology with temperature. nsrrc.org.tw
CeO₂ on nanoporous AuCeO₂ nanoparticlesDetermined size and thermal stability of nanoparticles, showing no growth upon annealing. researchgate.netresearchgate.net

Spectroscopic Probes of Electronic Structure and Chemical Bonding in Cerium Copper

Photoelectron Spectroscopy (XPS, UPS) for Core Level and Valence Band Analysis

Photoelectron spectroscopy is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation with photons, providing direct insight into electron binding energies and, consequently, the electronic structure.

X-ray Photoelectron Spectroscopy (XPS) is primarily used for elemental analysis and the determination of chemical oxidation states by probing core-level electrons. In Ce-Cu materials, particularly oxides, XPS is instrumental in elucidating the valence states of both cerium (Ce³⁺/Ce⁴⁺) and copper (Cu⁺/Cu²⁺).

The Ce 3d spectrum is complex due to spin-orbit splitting (into 3d₅/₂ and 3d₃/₂ components) and final-state effects, resulting in multiple satellite peaks. thermofisher.com The presence of a distinct peak at approximately 917 eV is a clear fingerprint of the Ce⁴⁺ state. thermofisher.com Deconvolution of the Ce 3d spectra allows for the quantification of the Ce³⁺ and Ce⁴⁺ concentrations at the material's surface. researchgate.netchalcogen.ro Similarly, the Cu 2p region, with its 2p₃/₂ and 2p₁/₂ spin-orbit components, provides information on the copper oxidation state. The presence of strong satellite peaks at higher binding energies is characteristic of the paramagnetic Cu²⁺ ion, while their absence suggests the presence of diamagnetic Cu⁺ or metallic Cu⁰. researchgate.net

Detailed analysis of Ce-Cu oxide catalysts has shown a clear correlation between the content of one element and the oxidation state of the other. For instance, as CuO content increases in a CuO-CeO₂ catalyst, the ratios of both Cu²⁺ and Ce³⁺ have been observed to increase concurrently. researchgate.net This indicates a redox interaction between the two elements (Ce⁴⁺ + Cu⁺ → Ce³⁺ + Cu²⁺), which is crucial for the catalytic activity of these materials.

Table 1: Representative XPS Binding Energies for Cerium and Copper Species This table provides typical binding energy ranges observed in Ce-Cu compounds. Actual values may vary based on the specific compound and chemical environment.

ElementCore LevelOxidation StateApproximate Binding Energy (eV)Key Features
CeriumCe 3d₅/₂Ce³⁺880 - 886Multiplet peaks (e.g., v', v¹)
Ce 3d₃/₂Ce³⁺900 - 904Multiplet peaks (e.g., u', u¹)
Ce 3d₅/₂Ce⁴⁺882 - 899Multiplet peaks (v, v², v³)
Ce 3d₃/₂Ce⁴⁺900 - 917Multiplet peaks (u, u², u³), with u³ (~917 eV) being a signature peak.
CopperCu 2p₃/₂Cu⁺ / Cu⁰932 - 933No strong satellite peaks.
Cu 2p₃/₂Cu²⁺933 - 935Strong "shake-up" satellite peaks (~940-945 eV).

Ultraviolet Photoelectron Spectroscopy (UPS) uses lower-energy UV photons to probe the valence band region with higher energy resolution than XPS. youtube.com This technique is crucial for mapping the density of states near the Fermi level, which is dominated by the Ce 4f and Cu 3d electrons in Ce-Cu systems. The shape and intensity of the UPS spectrum are directly related to the hybridized electronic bands that govern the material's properties. In studies of cerium, UPS has been used to estimate the energy position of the 4f level relative to the Fermi level. For many d-group metals like copper, UPS spectra clearly show the transition from valence-like to core-like behavior. researchgate.net By comparing UPS spectra with theoretical calculations, it is possible to understand the degree of hybridization between the Ce 4f states and the Cu 3d and conduction band states, a key factor in determining whether a Ce-Cu compound behaves as a heavy fermion system, an intermediate valence compound, or a magnetically ordered material.

Electron Energy Loss Spectroscopy (EELS) for Electronic Transitions and Elemental Mapping

Electron Energy Loss Spectroscopy (EELS) is a technique often performed in a transmission electron microscope (TEM) where a beam of electrons is passed through a thin sample. nih.gov By analyzing the energy lost by the electrons due to inelastic scattering, EELS provides a wealth of information about the material's elemental composition, chemical bonding, and electronic properties with high spatial resolution. nih.gov

For Ce-Cu systems, EELS is particularly powerful for:

Elemental Mapping: EELS can generate maps showing the spatial distribution of cerium and copper on the nanometer scale. This is invaluable for studying phase segregation, interfaces, and the distribution of elements in composite materials or catalysts.

Valence State Determination: The fine structure of core-loss edges in an EEL spectrum is sensitive to the local chemical environment and oxidation state. The Ce M₄,₅ edges (corresponding to 3d → 4f transitions) exhibit distinct changes in their shape and the M₅/M₄ intensity ratio between Ce³⁺ and Ce⁴⁺ states. globalsino.comresearchgate.net A higher M₄ edge intensity is characteristic of Ce⁴⁺, while a taller M₅ edge indicates a significant presence of Ce³⁺. globalsino.com Similarly, the Cu L₂,₃ edges (2p → 3d transitions) can distinguish between different copper valence states. The presence of sharp "white lines" at the edge onset is related to the density of unoccupied d-states; metallic copper with its filled 3d band shows no white lines, whereas they are present for Cu⁺ and Cu²⁺. globalsino.com

Table 2: EELS Core-Loss Edges for Cerium and Copper Analysis

ElementEdgeApproximate Energy Onset (eV)TransitionApplication in Ce-Cu Systems
CeriumM₅8833d₅/₂ → 4fAnalysis of Ce³⁺/Ce⁴⁺ ratio.
M₄9013d₃/₂ → 4fAnalysis of Ce³⁺/Ce⁴⁺ ratio.
CopperL₃9312p₃/₂ → 3dValence state determination, chemical bonding.
L₂9512p₁/₂ → 3dValence state determination, chemical bonding.

Probing Electronic Transitions: The low-loss region of the EEL spectrum reveals information about plasmon excitations and interband transitions. These features are directly related to the collective behavior of valence electrons and the band structure of the material, providing complementary information to UPS.

Nuclear Magnetic Resonance (NMR) and Muon Spin Rotation (µSR) for Local Electronic and Magnetic Probes

While photoelectron and electron energy loss spectroscopies probe the electronic states, NMR and µSR are powerful techniques for investigating the local magnetic environment within a material.

Nuclear Magnetic Resonance (NMR) studies the interaction of nuclear spins with their local magnetic field. In Ce-Cu compounds, NMR can be performed on copper nuclei (⁶³Cu and ⁶⁵Cu). However, a major limitation is that NMR signals are typically only observable for diamagnetic Cu(I) states, as the large, fluctuating magnetic moments of paramagnetic Cu(II) ions cause extremely rapid nuclear spin relaxation, broadening the NMR signal beyond detection. Therefore, Cu NMR is primarily applicable to Ce-Cu intermetallics where copper is in a formal +1 or nearly metallic state, such as in the heavy fermion superconductor CeCu₂Si₂. arxiv.org In such systems, NMR can provide crucial information on:

Knight Shift: A shift in the NMR frequency due to the hyperfine interaction between the nucleus and the conduction electrons. Its temperature dependence reveals information about the magnetic susceptibility of the electrons at the Fermi level.

Spin-Lattice Relaxation Rate (1/T₁): This measures the rate at which the nuclear spin system returns to thermal equilibrium. It is a sensitive probe of low-energy magnetic fluctuations, which are fundamentally important in understanding quantum criticality and unconventional superconductivity.

Muon Spin Rotation/Relaxation/Resonance (µSR) is an exceptionally sensitive technique for probing local magnetic fields and their dynamics. wikipedia.org It involves implanting spin-polarized positive muons into a sample and observing the time evolution of their spin polarization. wikipedia.orgmagnetism.eu The muon acts as a microscopic magnetometer at its interstitial stopping site in the crystal lattice. magnetism.eu Since µSR does not rely on the presence of specific NMR-active nuclei and is sensitive to even very small or disordered magnetic moments, it is an ideal tool for studying the full range of magnetic phenomena in Ce-Cu compounds. aps.orgaps.orgnii.ac.jp

Key applications of µSR in Ce-Cu systems include:

Determining Magnetic Ordering: The onset of long-range magnetic order is signaled by the appearance of spontaneous, coherent oscillations (precession) of the muon spin in zero external magnetic field. The frequency of this precession is directly proportional to the magnitude of the internal magnetic field at the muon site.

Characterizing Magnetic Structure: By analyzing the number of distinct precession frequencies and their dependence on crystal orientation, µSR can help to elucidate complex magnetic structures, such as antiferromagnetism or spin-glass states.

Probing Magnetic Fluctuations: In the absence of static magnetic order, the relaxation of the muon spin polarization provides information about the dynamics of electronic magnetic moments, complementing NMR's 1/T₁ measurements. This is particularly valuable for studying systems near a magnetic quantum critical point.

Together, these spectroscopic techniques provide a multi-faceted and comprehensive picture of the complex electronic and magnetic properties of cerium-copper compounds, linking their microscopic characteristics to their emergent macroscopic behaviors.

Investigations into Quantum Phenomena in Cerium Copper Correlated Electron Systems

Heavy Fermion Behavior and Kondo Lattice Formation

In certain cerium-copper compounds, the interaction between the localized magnetic moments of the cerium 4f electrons and the sea of conduction electrons leads to a dramatic renormalization of the electron mass at low temperatures. This phenomenon, known as heavy fermion behavior, results in quasiparticles with effective masses up to a thousand times that of a free electron. This is a direct consequence of the Kondo effect, where the localized f-electron spins are screened by the conduction electrons, forming a non-magnetic singlet state below a characteristic Kondo temperature (TK).

When cerium ions form a regular sublattice, as in compounds like CeCu₂Si₂ and CeCu₆, a coherent state known as a Kondo lattice emerges at temperatures below TK. This coherence leads to a characteristic temperature dependence of the electrical resistivity: a logarithmic increase upon cooling at high temperatures, followed by a maximum and a rapid decrease at lower temperatures as a coherent heavy Fermi liquid state is formed.

The hallmark of the heavy fermion state is an enormous enhancement of the electronic specific heat coefficient, γ (the Sommerfeld coefficient), which is directly proportional to the effective mass of the quasiparticles. For instance, CeCu₂Si₂ exhibits a γ value of approximately 1 J/mol·K², a stark contrast to the value for ordinary copper (≈ 0.7 mJ/mol·K²). arxiv.org This massive enhancement signifies a very high density of states at the Fermi level.

Experimental investigations, particularly inelastic neutron scattering, have been pivotal in probing the microscopic origins of the heavy fermion state. These studies reveal the opening of a hybridization gap and the presence of a characteristic energy scale associated with the Kondo interaction. The properties of several key cerium-copper heavy fermion compounds are summarized in the table below.

Properties of Selected Cerium-Copper Heavy Fermion Compounds

Compound Kondo Temperature (TK) (K) Sommerfeld Coefficient (γ) (J/mol·K²) Ground State
CeCu₂Si₂ ~15 ~1 Superconducting
CeCu₆ ~2-3 ~1.6 Paramagnetic
Ce(Cu₀.₉Ag₀.₁)₆ Lowered (compared to CeCu₆) 2.1 (at 0.6 K), extrapolates to ~2.8 (at 0 K) Paramagnetic

Spin Fluctuations and Quantum Criticality Research

Many cerium-copper compounds are located near a quantum critical point (QCP), a zero-temperature phase transition driven by a non-thermal tuning parameter such as pressure, magnetic field, or chemical composition. Near a QCP, the system's properties are governed by quantum fluctuations rather than thermal fluctuations, leading to anomalous, non-Fermi liquid behavior.

In the context of cerium-copper systems, the QCP often separates a magnetically ordered state from a paramagnetic heavy fermion state. The fluctuations of the magnetic order parameter, known as spin fluctuations, become critically slow and long-ranged as the QCP is approached. These spin fluctuations are believed to be the primary scattering mechanism responsible for the observed non-Fermi liquid properties, such as a linear temperature dependence of the electrical resistivity and a logarithmic divergence of the specific heat coefficient.

CeCu₂Si₂ is a prototypical example where an antiferromagnetic QCP is of the spin-density-wave (SDW) type. Inelastic neutron scattering experiments have directly observed the critical slowing down of the quasielastic magnetic response as the system is tuned towards the QCP. arxiv.orgmpg.deresearchgate.net This provides strong evidence that these critical spin fluctuations mediate the unconventional superconductivity in this compound.

In contrast, the CeCu₆-ₓAuₓ system offers a well-studied example of a "local" QCP. By substituting gold for copper, the system can be tuned from a paramagnetic heavy fermion state (CeCu₆) to an antiferromagnetically ordered one. The QCP occurs at a critical concentration of x ≈ 0.1. labpartnering.org Near this concentration, the system exhibits pronounced non-Fermi liquid behavior, including a power-law dependence of the Hall coefficient and magnetic susceptibility. labpartnering.org This type of QCP is thought to involve a more drastic reconstruction of the electronic state, potentially involving the breakdown of the Kondo effect itself.

The nature of the quantum critical fluctuations can be probed by tuning various parameters:

Chemical Doping: As seen in CeCu₆-ₓAuₓ, changing the composition can tune the system across a QCP.

Pressure: Applying hydrostatic pressure can modify the balance between the Kondo and RKKY interactions, often suppressing magnetic order and driving the system towards a QCP. In CeCu₆, pressure induces a transition from the heavy fermion state to an intermediate-valence state. neutron-sciences.org

Magnetic Field: An external magnetic field can also be used to tune some systems to a QCP.

Superconductivity Studies in Specific Cerium-Copper Phases (e.g., CeCu₂Si₂)

The discovery of superconductivity in CeCu₂Si₂ in 1979 was a landmark event, as it was the first heavy-fermion superconductor to be identified. aip.org This discovery challenged the conventional understanding that magnetism and superconductivity are mutually exclusive phenomena. In fact, in CeCu₂Si₂, the heavy quasiparticles themselves form the Cooper pairs, and the pairing mechanism is widely believed to be unconventional, mediated by magnetic spin fluctuations rather than phonons.

The superconducting state in CeCu₂Si₂ emerges in close proximity to an antiferromagnetic quantum critical point. The transition temperature (Tc) is typically around 0.6 K. nih.gov The pressure-temperature phase diagram of CeCu₂Si₂ is particularly rich, featuring two distinct superconducting domes. aps.org The first dome is centered around the ambient pressure antiferromagnetic QCP. A second superconducting dome appears at higher pressures, in a region where valence fluctuations are thought to become significant, suggesting a possible change in the pairing mechanism. aps.org

A central topic of research has been the symmetry of the superconducting order parameter. For many years, CeCu₂Si₂ was considered a canonical example of a d-wave superconductor, which would imply the existence of nodes (points or lines of zero gap) in the superconducting energy gap. However, more recent low-temperature specific heat, penetration depth, and thermal conductivity measurements have provided compelling evidence for a fully gapped superconducting state. researchgate.netaip.org This has led to proposals of a more complex, multi-band superconducting state, such as a d+d-wave or an s±-wave state, which can be fully gapped while still being consistent with an unconventional, sign-changing order parameter. nih.govaps.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) and neutron scattering studies have been instrumental in probing the superconducting state. NMR measurements of the spin-lattice relaxation rate (1/T₁) show no Hebel-Slichter peak below Tc, a characteristic feature of unconventional superconductors. sns.govnih.gov Inelastic neutron scattering experiments have revealed a spin resonance peak in the superconducting state, which is a hallmark of a magnetically-mediated, sign-changing pairing state. arxiv.org

Valence Fluctuation Phenomena and Mixed-Valent States

The electronic configuration of cerium in these intermetallic compounds is not always fixed as Ce³⁺ (with one 4f electron). In some cases, the energy of the 4f level is close to the Fermi energy, leading to quantum mechanical fluctuations between the magnetic Ce³⁺ (4f¹) and non-magnetic Ce⁴⁺ (4f⁰) configurations. This phenomenon is known as valence fluctuation or mixed-valence.

In cerium-copper systems, valence fluctuations can be induced by applying pressure. As pressure is increased, the volume of the unit cell decreases, which generally enhances the hybridization between the 4f and conduction electrons, pushing the system towards a more itinerant, less magnetic state, and favoring a higher valence state for cerium.

CeCu₂Si₂ is a prime example where valence fluctuations become prominent under high pressure. X-ray absorption spectroscopy (XAS) measurements have directly shown that the cerium valence continuously increases from a value close to 3+ at ambient pressure as pressure is applied. researchgate.netmdpi.com This pressure-induced valence crossover is intimately linked to the emergence of the second superconducting dome at high pressures, suggesting that valence fluctuations themselves may provide a pairing mechanism for superconductivity. aps.org While a first-order valence transition with a critical end point is a possibility in some cerium compounds, in CeCu₂Si₂ at accessible temperatures, the transition appears to be a smooth crossover. researchgate.net

In the related compound CeCu₂Ge₂ , which is isostructural to CeCu₂Si₂, pressure also drives the system towards a mixed-valent state. nih.gov The study of these valence fluctuations is crucial for a complete understanding of the electronic properties and phase diagrams of cerium-copper compounds.

Magnetic Order Investigations (Ferromagnetism, Antiferromagnetism)

The competition between the on-site Kondo screening and the inter-site Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction governs the magnetic ground state of cerium-copper compounds. While the Kondo effect favors a non-magnetic ground state, the RKKY interaction promotes long-range magnetic ordering of the cerium moments.

Antiferromagnetism is the most common type of magnetic order observed in these systems. In CeCu₂Si₂ , depending on the precise stoichiometry, an incommensurate spin-density-wave (SDW) antiferromagnetic order, known as the "A-phase," can emerge below a Néel temperature (TN) of about 0.8 K. mpg.de Neutron diffraction studies have been crucial in determining the magnetic structure, revealing a propagation vector of τ = (0.215, 0.215, 0.530) and a very small ordered moment of approximately 0.1 μB per cerium atom. mpg.de The antiferromagnetism in CeCu₂Si₂ is in close competition with superconductivity, and in some samples, superconductivity appears to expel the magnetic order at lower temperatures. mpg.de

CeCu₂ is another cerium-copper compound that exhibits antiferromagnetic ordering. Neutron diffraction studies have revealed a complex magnetic structure that evolves with temperature.

The heavy fermion compound CeCu₆ , while being paramagnetic down to very low temperatures under ambient pressure, can be driven to an antiferromagnetic state by the application of pressure or by doping with gold. nih.gov At ambient pressure, an antiferromagnetic order has been observed to develop at extremely low temperatures, in the millikelvin range. nih.gov

Ferromagnetism is less common in binary cerium-copper compounds. However, the introduction of other elements can lead to ferromagnetic behavior. For instance, some ternary or quaternary alloys containing cerium and copper have been investigated for their potential as permanent magnet materials, although these are typically complex, multi-component systems. labpartnering.orgaip.orgresearchgate.net

The table below summarizes the magnetic properties of some cerium-copper compounds.

Magnetic Properties of Selected Cerium-Copper Compounds

Compound Magnetic Ordering Néel Temperature (TN) (K) Ordering Vector (q) Ordered Moment (μB/Ce)
CeCu₂Si₂ ("A-phase") Antiferromagnetic (SDW) ~0.8 (0.215, 0.215, 0.530) ~0.1
CeCu₆ Antiferromagnetic (at mK) ~0.002 - -
CeCu₂Ge₂ Antiferromagnetic (SDW) 4.1 (0.283, 0.283, 0.538) ~0.74

Catalytic Applications and Mechanistic Research of Cerium Copper Materials

Heterogeneous Catalysis: Design Principles and Reaction Pathway Elucidation

The synergistic interaction between copper and cerium oxides forms the basis of a versatile and robust class of heterogeneous catalysts. rsc.org The design of these materials hinges on maximizing the interface between copper species and the ceria support, which is crucial for their catalytic activity. acs.org This interaction facilitates a redox cycle involving Cu²⁺/Cu⁺ and Ce⁴⁺/Ce³⁺ pairs, enhancing the mobility of lattice oxygen and creating oxygen vacancies, which are key to many catalytic processes. researchgate.netresearchgate.net The catalytic performance is strongly influenced by preparation methods—such as co-precipitation, impregnation, and solution combustion synthesis—which affect the dispersion of copper, the particle size, and the strength of the metal-support interaction. mdpi.comunizg.hr For instance, catalysts prepared by co-precipitation often exhibit a more homogeneous distribution of copper and cerium, leading to stronger interactions and improved catalytic performance compared to mechanically mixed oxides. mdpi.com

Cerium-copper oxides are highly effective catalysts for the total oxidation of carbon monoxide (CO) and volatile organic compounds (VOCs) like ethene. mdpi.commdpi.com The high catalytic activity is attributed to the synergistic effects between the CuO and CeO₂ phases. mdpi.commdpi.com The presence of copper facilitates the reduction of ceria at lower temperatures, while ceria's high oxygen storage capacity ensures a ready supply of active oxygen species.

The reaction mechanism for CO oxidation over CuO/CeO₂ catalysts is widely believed to follow a Mars-van Krevelen-type pathway. researchgate.net This process involves the adsorption of CO onto active copper sites, typically identified as Cu⁺ species at the copper-ceria interface, followed by reaction with lattice oxygen from the support to form CO₂. researchgate.netmdpi.commdpi.com This creates an oxygen vacancy, which is subsequently replenished by gas-phase O₂. The redox interplay, represented by the equilibrium Cu²⁺ + Ce³⁺ ↔ Cu⁺ + Ce⁴⁺, is crucial for this cycle, as it promotes the formation of active Cu⁺ sites and enhances the mobility of surface oxygen. researchgate.netmdpi.com Studies have shown that the introduction of cerium to copper catalysts increases the bond strength of CO with the surface while weakening the oxygen bond, facilitating the reaction. researchgate.net

In a study utilizing a multi-inlet vortex reactor for synthesis, a series of CuCeOₓ catalysts with varying copper content were tested for CO and ethene oxidation. The 20%CuCeOₓ catalyst demonstrated the highest activity, achieving complete CO conversion at 125 °C and showing superior performance in ethene oxidation. mdpi.compolito.it This enhanced activity was linked to strong copper-ceria interactions, a high concentration of surface-chemisorbed oxygen, and numerous structural defects. mdpi.compolito.it

Table 1: Performance of Selected Cerium-Copper Catalysts in Oxidation Reactions

Catalyst CompositionReactionKey FindingSource
20%CuCeOₓCO Oxidation100% CO conversion achieved at 125 °C. mdpi.commdpi.com
20%CuCeOₓEthene OxidationDemonstrated the best catalytic properties among the tested compositions. mdpi.com
Cu/CeO₂-O (octahedra)CO OxidationSuperior activity attributed to high dispersion of copper oxide on the (111) plane. mdpi.com
Cu supported on Ce-based MOFCO OxidationRate of oxidation was 20 times higher than on a structurally analogous zirconium-based MOF. mit.edumit.edu

Cerium-copper catalysts are also prominent in studies of the water-gas shift (WGS) reaction (CO + H₂O ↔ CO₂ + H₂), a critical process for hydrogen production and purification. rsc.org The synergy between copper and ceria is again central to the catalytic activity. Ceria is not merely a passive support but actively participates in the reaction mechanism by providing oxygen and facilitating water dissociation. researchgate.net The morphology of the ceria support has a significant effect on the catalyst's performance; for instance, copper supported on ceria octahedra exposing (111) planes shows superior activity due to a strong interaction with the support. mdpi.com

Two primary mechanisms are debated for the WGS reaction on Cu-CeO₂ catalysts: a redox mechanism and an associative mechanism.

Redox Mechanism : This pathway involves the oxidation of CO by lattice oxygen from the ceria support at the Cu-CeO₂ interface, producing CO₂ and an oxygen vacancy. Water then dissociates at this vacancy, reoxidizing the support and releasing H₂. researchgate.net

Associative Mechanism : In this pathway, CO adsorbs on copper sites and reacts with hydroxyl groups formed from water dissociation on the ceria support. This leads to the formation of surface intermediates like formates, which then decompose to CO₂ and H₂. researchgate.net

Recent studies suggest that the reaction may proceed via multiple pathways simultaneously. For example, research on a flame spray pyrolysis-derived Cu-CeO₂ catalyst identified three distinct reaction pathways, highlighting the complexity of the mechanism. acs.org The active sites are believed to be highly dispersed, surface-substituted Cu⁺ species anchored on a defect-rich ceria matrix. acs.org

The unique redox properties of cerium-copper materials make them suitable for selective hydrogenation reactions. The interaction between copper and ceria can facilitate the dissociation of molecular hydrogen. unimore.itcnr.itacs.org The presence of copper atoms on the ceria surface lowers the energy barrier for H₂ dissociation, leading to the formation of surface hydroxyl groups even at mild temperatures. unimore.itcnr.itacs.org This process is often accompanied by the generation of surface oxygen vacancies. acs.org

These properties are particularly valuable in reactions where specific functional groups must be hydrogenated while preserving others. Ceria's ability to heterolytically split the H-H bond has been explored in the selective hydrogenation of alkynes to alkenes. acs.org The combination with copper can enhance this activity, as the Cu⁺/Cu²⁺ redox couple can participate in the electron transfer processes required for the catalytic cycle. The precise control over the oxidation state of copper and the concentration of surface defects are key design principles for tuning the selectivity of these catalysts.

In Situ and Operando Spectroscopy for Active Site Characterization and Reaction Mechanism Elucidation

To understand the complex relationship between the structure of cerium-copper catalysts and their activity, researchers employ in situ and operando spectroscopic techniques. These methods allow for the characterization of the catalyst under actual reaction conditions, providing direct insight into the nature of active sites and the evolution of surface species. researchgate.netresearchgate.netyoutube.com

In Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) : This technique is widely used to identify surface adsorbates and reaction intermediates. In WGS and CO oxidation studies, DRIFTS has been used to observe the formation of carbonyl species on Cu⁺ sites (Cu⁺-CO), carbonates, and formate intermediates on the ceria support. mdpi.commdpi.comacs.org For instance, the simultaneous observation of Cu⁺-carbonyl groups and gaseous CO₂ provides evidence for the reduction of Cu²⁺ by CO during the reaction. mdpi.com

In Situ and Operando X-ray Absorption Spectroscopy (XAS) : XAS, including X-ray Absorption Near Edge Structure (XANES), is invaluable for determining the oxidation state and coordination environment of copper and cerium under reaction conditions. researchgate.nettue.nl Studies have confirmed that while Cu²⁺ is often the dominant species in the as-prepared catalyst, a dynamic equilibrium between Cu²⁺, Cu⁺, and sometimes Cu⁰ exists under reaction conditions. mdpi.com The key role of Cu⁺ species as the primary sites for CO adsorption in the preferential oxidation (PROX) of CO has been demonstrated using in situ XANES. mdpi.com

In Situ Raman Spectroscopy : This technique is particularly sensitive to the vibrations of the ceria lattice and is used to detect and quantify oxygen vacancies. acs.org The presence of defects in the ceria lattice, indicated by specific Raman bands, can be correlated with catalytic activity, as these vacancies are often involved in the reaction mechanism, particularly in oxidation and WGS reactions. acs.orgresearchgate.net

In Situ X-ray Photoelectron Spectroscopy (XPS) : Near-ambient pressure XPS (NAP-XPS) allows for the analysis of the surface composition and electronic states of the catalyst elements during the reaction. researchgate.net It has been used to track the surface concentrations of Ce³⁺ and Ce⁴⁺, providing direct evidence for the participation of the ceria support in the redox cycle. mdpi.com

Through these advanced characterization methods, a more detailed picture of the active sites has emerged. The primary active site is often considered to be at the copper-ceria interface, involving a Cu⁺ ion adjacent to an oxygen vacancy in the ceria lattice (Cu⁺-Oᵥ-Ce³⁺). acs.orgmdpi.com This structure facilitates the adsorption and activation of reactants like CO and the mobility of oxygen required for the catalytic cycle. acs.org

Catalyst Stability, Deactivation Mechanisms, and Regeneration Strategies

While cerium-copper catalysts are valued for their high activity and low cost, their long-term stability can be a concern, particularly under harsh reaction conditions. rsc.org Understanding the mechanisms of deactivation is crucial for designing more robust catalysts and developing effective regeneration protocols.

Deactivation Mechanisms:

Sintering : At high temperatures, the small, highly dispersed copper oxide nanoparticles can agglomerate into larger particles. This process, known as sintering, leads to a significant loss of active surface area and a decrease in the crucial interfacial contact area between copper and ceria, resulting in diminished catalytic activity. acs.org

Phase Segregation : The intimate mixture of copper and cerium oxides can undergo phase segregation over time, especially under thermal stress, reducing the synergistic effects.

Poisoning : In certain reaction streams, impurities can adsorb strongly to the active sites, blocking them from reactants. For example, the accumulation of surface carbonate species can inhibit CO oxidation. acs.org

Restructuring and Dissolution : In electrochemical applications, copper catalysts can undergo deactivation through potential-induced surface restructuring or a dynamic process of dissolution and redeposition, which alters the nature and number of active sites. rsc.orgchemrxiv.org

Strategies for Improving Stability and Regeneration:

Structural Promotion : The thermal stability of cerium-copper catalysts can be enhanced by incorporating a third metal oxide, such as zirconia or alumina, into the ceria lattice. rsc.orgacs.org These promoters can inhibit the sintering of both the ceria support and the active copper phase.

Control of Synthesis : Creating a strong interaction between copper and ceria during synthesis, for example, by forming a solid solution, can improve resistance to sintering.

In Situ Regeneration : Deactivated catalysts can sometimes be regenerated. A reported strategy for copper-based catalysts in electrochemical CO₂ reduction involves periodically applying anodic currents during electrolysis. rsc.org This process partially re-oxidizes the copper, which is believed to restore the catalytically active sites, significantly extending the operational lifetime of the catalyst. rsc.org For catalysts deactivated by carbonaceous deposits or poisoning, controlled oxidation or reduction treatments can be employed to clean the surface and restore activity.

Surface Science and Interfacial Phenomena in Cerium Copper Systems

Surface Reconstruction and Segregation Investigations

In cerium-copper systems, the distribution and arrangement of atoms at the surface are dictated by the interplay of surface energies, atomic coordination, and the chemical environment. While extensive surface reconstruction is a known phenomenon on pure ceria nanocrystals, the introduction of copper adds another layer of complexity. nih.gov

Investigations into copper-ceria catalysts reveal that copper does not typically form a uniform layer but rather exists as highly dispersed clusters or even atomically dispersed ions on the ceria support, especially at low copper loadings. researchgate.netresearchgate.net Scanning tunneling microscopy (STM) studies have shown that on a Cu₂O surface, cerium atoms can be stabilized as single atoms through strong Ce-O bonding, preventing the aggregation into clusters that occurs on a pure Cu(111) surface. researchgate.net This high dispersion is a form of surface arrangement crucial for maximizing the interaction between the two components.

Segregation, the phenomenon where the concentration of one component at the surface differs from the bulk, is also a critical factor. In alloy systems, there is often a driving force for the component with the lower surface energy to segregate to the surface. While specific segregation profile data for Ce-Cu alloys is not extensively detailed in the provided literature, the principle remains that the surface composition can be significantly different from the bulk. cmu.edu The strong interaction between copper and ceria suggests that at the interface of a CuO/CeO₂ system, there is a preferential arrangement that maximizes the formation of Cu-O-Ce bonds, which are crucial for the system's reactivity. acs.org This arrangement is a form of local segregation driven by the chemical affinity between the copper species and the ceria support.

Adsorption and Desorption Dynamics on Cerium-Copper Surfaces

The ability of a surface to bind and release molecules is fundamental to its catalytic function. In cerium-copper systems, the presence of both elements creates a variety of active sites for adsorption.

Studies on hydrogen interaction with copper-modified ceria surfaces show that copper atoms significantly alter the adsorption dynamics. acs.org The presence of copper decreases the activation energy barrier for H₂ dissociation compared to a pure ceria surface. acs.org This facilitates the dissociative adsorption of hydrogen, leading to the formation of surface hydroxyl (OH) groups. acs.org The adsorbed hydrogen atoms can donate electrons to the surface, which in turn increases the concentration of Ce³⁺ and Cu⁺ species. acs.org The dynamics are temperature-dependent; as temperature increases, more Cu⁺ cations are expected to form, further promoting the dissociative adsorption of H₂. acs.org

The adsorption of carbon monoxide (CO) is also strongly influenced by the Ce-Cu interface. It has been proposed that Cu⁺ species, stabilized by their interaction with the ceria support at the interface, act as the primary sites for CO adsorption. mdpi.com Infrared spectroscopy studies show that CO adsorbs on Cu⁺ sites, and the presence of ceria can modify the electronic properties of these sites, affecting the strength and nature of the CO bond. acs.orgresearchgate.net The desorption of reaction products, such as CO₂, is also a critical step. Studies on pure ceria have shown that carbonate species formed from CO or CO₂ adsorption can be quite stable, requiring elevated temperatures for desorption. rsc.org The interaction with copper can modify the stability of these surface species, potentially facilitating their removal and regenerating the active sites.

The table below summarizes findings on the adsorption of different molecules on copper and cerium-based surfaces.

AdsorbateSurfaceKey Findings
Hydrogen (H₂) / Atomic Hydrogen (H) Cu-modified CeO₂Copper lowers the energy barrier for H₂ dissociation, promoting the formation of surface OH groups. acs.org
Cu(111)Dissociative adsorption of H₂ has an activation barrier. researchgate.net Adsorbed H atoms occupy three-fold hollow sites and sub-surface sites. aip.org
Cu(100)H₂ is found to readily adsorb and dissociate on this surface. ub.edu
Carbon Monoxide (CO) Cu-CeO₂Cu⁺ species, stabilized at the interface, are proposed as the key sites for CO adsorption. mdpi.com
CeO₂CO can adsorb linearly and also react with surface oxygen to form various carbonate and carboxylate species, even at room temperature. rsc.org
Transition Metal in CuA single transition metal atom (e.g., Co, Ni, Pd) substituted into a copper surface creates a strong adsorption site for multiple CO molecules. arxiv.org
**Oxygen (O₂) **Cu-Ce-Al CatalystO₂ adsorbs competitively with CO on the copper active sites. researchgate.net

Influence of Metal-Oxide Interactions on Surface Reactivity

A key aspect of this synergy is the redox interplay between the Ce³⁺/Ce⁴⁺ and Cu⁺/Cu²⁺ couples. mdpi.commdpi.com The presence of copper enhances the redox mechanism at the catalyst surface because CuO and CeO₂ can be simultaneously reduced and oxidized. mdpi.com This interaction facilitates the transfer of electrons and promotes the catalytic cycle. For instance, the oxidation-reduction reaction Ce³⁺ + Cu²⁺ ↔ Ce⁴⁺ + Cu⁺ can occur, which is central to the synergistic effect. researchgate.net

This interaction also leads to the formation of a higher concentration of crucial surface defects, particularly oxygen vacancies. researchgate.netresearchgate.net Oxygen vacancies are believed to be the sites where oxygen molecules are activated, and their abundance is directly linked to higher catalytic activity, for example, in oxidation reactions. mdpi.com The formation of Ce³⁺ ions is associated with the creation of these vacancies to maintain charge balance. researchgate.net The interaction with copper promotes the formation of Ce³⁺, thereby increasing the concentration of these vital active sites. researchgate.net

The enhanced reactivity is evident in numerous catalytic reactions, including the low-temperature oxidation of carbon monoxide (CO) and ethene. mdpi.com The most active catalysts are often those with the highest concentration of surface Ce³⁺ and chemisorbed oxygen species (denoted as Oα). mdpi.com This is explained by the Mars-van Krevelen mechanism, where CO is oxidized by lattice oxygen, leaving an oxygen vacancy that is subsequently replenished by gas-phase O₂. mdpi.com The high reactivity of chemisorbed oxygen also contributes significantly to the oxidation process. mdpi.com

The table below, based on X-ray Photoelectron Spectroscopy (XPS) data from a study on CuCeOₓ catalysts, illustrates how the surface composition of cerium and oxygen species changes with copper content, correlating with catalytic activity. mdpi.com

Catalyst CompositionCe³⁺ (%)Ce⁴⁺ (%)Oα (Chem-sorbed) (%)Oβ (Lattice) (%)
CeO₂ 22.877.234.066.0
5%CuCeOₓ 24.975.138.062.0
10%CuCeOₓ 25.075.038.561.5
20%CuCeOₓ 25.574.540.060.0
30%CuCeOₓ 23.077.035.065.0
60%CuCeOₓ 22.977.134.565.5

Data adapted from a 2022 study on CuCeOx catalysts. mdpi.com The 20%CuCeOₓ catalyst, which showed the highest catalytic activity for CO and ethene oxidation, also exhibited the highest relative amounts of Ce³⁺ and chemisorbed oxygen (Oα). mdpi.com

This synergistic interaction, which enhances redox properties and creates a high density of active sites, is fundamental to the superior performance of cerium-copper materials in catalysis. researchgate.netmdpi.com

Interactions of Cerium Copper in Complex Material Systems

Cerium-Copper as Alloying Elements in Multi-component Metals (e.g., Al-Ce-Cu, Cu-Ag-Ce)

In aluminum-based alloys, particularly the Al-Cu systems, the addition of cerium has been shown to refine the grain structure and improve high-temperature properties. Eutectic aluminum-cerium (Al-Ce) alloy systems exhibit excellent castability and good mechanical properties at elevated temperatures. moderncasting.com When copper is also present, as in Al-Cu-Ce alloys, cerium interacts with both aluminum and copper to form intermetallic phases, such as Al8Cu4Ce. cmes.org These phases can significantly influence the alloy's tensile strength and performance at various temperatures. For instance, in low cerium-containing Al-Cu-Ce alloys, an increase in cerium content can decrease tensile properties at both ambient and high temperatures, while in high cerium-containing alloys, it leads to the formation of both eutectic and primary Al8Cu4Ce phases. cmes.org The addition of cerium to Al-Cu-Mg-Ag alloys has been found to refine the grains of the casting alloys, with the average grain size decreasing from 93μm to 30μm. researchgate.net This grain refinement, along with the formation of fine precipitates, contributes to increased tensile strength at both room temperature and 300°C. researchgate.net

The following table summarizes the effect of Cerium and Copper content on the tensile properties of an Al-Cu-Ce cast aluminum alloy at both ambient and elevated temperatures. cmes.org

Cu Content (wt%)Ce Content (wt%)Temperature (°C)Tensile Strength (MPa)Elongation (%)
145Ambient3683.0
1453507819

In copper-based alloys, such as Cu-Ag systems, the addition of cerium also leads to significant microstructural and mechanical property changes. Research on Cu-Ag-Ce alloys has shown that the addition of cerium can induce a transition from columnar to equiaxed grains in the cast alloy, with the area of equiaxed grains increasing with higher cerium content. researchgate.net This microstructural change affects the mechanical properties, with studies showing that a Cu-Ag-RE alloy with 0.2 wt.% Ce exhibited the maximum ultimate tensile strength. researchgate.net The presence of cerium can also influence the texture of cold-rolled and annealed alloys, shifting it from a brass-type to a copper-type texture as the cerium content increases. researchgate.net Furthermore, rare earth elements like cerium can improve the strength and electrical conductivity of Cu-Cr-Ag alloys by removing impurities such as oxygen and sulfur. researchgate.net The addition of 0.04% Ce to pure copper has been shown to result in a fine microstructure and favorable comprehensive mechanical properties, with a tensile strength of 251 MPa and an elongation of 37.22% after annealing. researchgate.net

The table below presents the mechanical properties of Cu-Ag-RE alloys with varying Cerium content after being cold rolled and annealed. researchgate.net

AlloyCe Content (wt.%)Ultimate Tensile Strength (MPa)Yield Strength (MPa)Elongation (%)Average Grain Size (μm)
Cu-Ag029111229.545.6
Cu-Ag-0.05Ce0.0530512528.735.1
Cu-Ag-0.1Ce0.131213127.528.3
Cu-Ag-0.2Ce0.232514226.122.7
Cu-Ag-0.5Ce0.531813826.818.5
Cu-Ag-1.0Ce1.030212828.115.2

Integration into Nanocomposites and Hybrid Materials

The integration of cerium and copper into nanocomposites and hybrid materials has opened up new avenues for developing materials with tailored functionalities, particularly in catalysis and environmental remediation. The combination of cerium oxide (ceria, CeO2) and copper oxide (CuO) at the nanoscale has been a primary focus of this research.

CuO/CeO2 nanocomposites are commonly synthesized using methods such as co-precipitation and hydrothermal routes. migrationletters.comkashanu.ac.ir In the co-precipitation method, precursors like cerium nitrate (B79036) hexahydrate and copper nitrate hexahydrate are dissolved and then precipitated by adjusting the pH, followed by calcination. mdpi.comresearchgate.net This process results in the formation of nanocomposites where CuO and CeO2 phases are intimately mixed. migrationletters.commdpi.com The hydrothermal method involves reacting precursor salts in a sealed vessel at elevated temperatures, which can also yield CuO/CeO2 nanocomposites with specific morphologies. kashanu.ac.ir The resulting nanocomposites often consist of crystalline phases of both CuO and CeO2, with average particle sizes in the range of 20-30 nm. mdpi.com

The properties of these nanocomposites are influenced by the presence of both copper and cerium. The introduction of copper into the ceria lattice can increase the crystallinity of the material while conserving the cubic phase of cerium oxide. researchgate.net This integration can also affect the material's surface area and optical properties. For instance, the presence of copper has been shown to decrease the specific surface area of the solids but favor radiation absorption and decrease the band gap energy, which can enhance photocatalytic properties. researchgate.net

Hybrid materials incorporating cerium and copper with other components, such as carbon-based nanostructures, have also been developed. For example, Cu-Ce catalysts supported on nitrogen-doped porous carbon have been synthesized for applications like the preferential oxidation of CO. rsc.org In these materials, the carbon support can improve the dispersion and redox properties of the mixed oxides. rsc.org Similarly, hybrid nanocomposites of copper-decorated multi-walled carbon nanotubes (MWCNTs) have been created, where a Cu-O-C bond forms between the copper oxide nanoparticles and the carbon nanotube surface, ensuring good adhesion. researchgate.net Another approach involves the direct growth of cerium-based metal-organic framework (Ce-MOF) nanocrystals on the surface of functionalized carbon nanotubes to create Ce-MOF–CNT nanocomposites for applications in energy storage. acs.org

The table below outlines different synthesis methods for Cerium-Copper nanocomposites and their resulting characteristics.

Synthesis MethodPrecursorsKey ParametersResulting Nanocomposite Characteristics
Co-precipitationCerium nitrate hexahydrate, Copper nitrate hexahydratepH adjustment to 11, Calcination at 600-650°CCrystalline phases of CuO and CeO2, Particle size ~20-30 nm mdpi.comresearchgate.net
HydrothermalCopper sulfate, Cerium sulfate150°C for 12 hoursSemi-spherical plate morphology kashanu.ac.ir
MOF-mediatedAmmonium (B1175870) cerium (IV) nitrate, Copper (II) nitrate trihydrate, Terephthalic acidThermal synthesisMean particle size of 49.18 nm (FESEM) and 30.58 nm (TEM) nih.gov

Interface Engineering for Enhanced Functional Performance

In the context of cerium-copper systems, interface engineering often focuses on controlling the interaction between copper and ceria at the nanoscale. The creation of a Cu/Cu2O interfacial structure by doping copper with cerium can tune the electronic structure of the copper, which in turn reduces the overpotential for nitrate reduction and improves the selectivity towards ammonia (B1221849) production. researchgate.net This demonstrates that the interface acts as the active phase, enhancing catalytic activity. The synergistic interaction between copper and ceria is a key factor; for instance, in CO oxidation catalysts, copper(II) dispersed on the surface of ceria dramatically enhances catalytic activity. acs.org The primary role of copper in this system is believed to be in electron transfer, facilitating the formation and refilling of oxygen vacancies on the ceria surface. acs.org

The performance of these materials is highly dependent on the nature of the interface. For example, in CuO/CeO2 catalysts, the incorporation of Cu ions into the CeO2 lattice creates a geometric interaction that, along with a high concentration of Ce3+ and oxygen vacancies, improves the synergistic effect between the Cu2+/Cu+ and Ce4+/Ce3+ redox couples, leading to optimal catalytic performance. rsc.org The efficiency of charge transfer at the electrode/electrolyte interface is crucial for electrochemical energy conversion, and developing stable and efficient electrocatalytic materials relies on effective interface design. researchgate.net

Furthermore, interface engineering can be used to enhance the stability and durability of materials. For example, in composite materials, optimizing the interface between a matrix and a reinforcement phase can improve mechanical properties and damage tolerance. numberanalytics.com In the realm of electronics, creating specific interfaces in hybrid materials like Cu-carbon interconnects can improve reliability and conductivity. For instance, using graphene as a barrier layer in copper interconnects can expand the grain size of the copper, which reduces grain boundary scattering and lowers resistivity. taylorfrancis.com Similarly, enhancing the Cu-Cu bonding interface through treatments that create wrinkled surfaces can lead to the elimination of the bonding interface, which is crucial for improving the electrical conductivity and mechanical strength of Cu joints in three-dimensional integrated circuits. nih.govmdpi.com

The following table details the effects of interface engineering in various Cerium-Copper material systems.

Material SystemInterface EngineeredMethod of EngineeringEnhanced Functional Performance
Ce-doped CuCu/Cu2O interfacial structureDoping Cu with CeReduced overpotential for nitrate reduction, improved NH3 selectivity researchgate.net
Cu(II)/CeO2Amorphous Cu(II) dispersed on ceria surfaceCoprecipitation and calcinationDramatically enhanced CO oxidation activity acs.org
CuCe/NCGeometric interaction between Cu and CeO2Incorporation of Cu ions into CeO2 lattice on a nitrogen-doped carbon supportImproved synergistic effect between redox couples for optimal catalytic performance rsc.org

Conclusion and Prospective Research Trajectories for Cerium Copper Systems

Synthesis of Key Research Achievements and Methodological Innovations

Research into cerium-copper systems has yielded significant advancements in metallurgy and catalysis. The introduction of cerium into copper and its alloys has been shown to bring about substantial improvements in their mechanical and physical properties.

Metallurgical Advancements:

A primary achievement in the metallurgy of Ce-Cu systems is the pronounced grain refinement effect of cerium on copper alloys. The addition of cerium facilitates the transition from columnar to finer, equiaxed grains, a phenomenon that contributes to enhanced mechanical properties. mdpi.com For instance, research has demonstrated that even small additions of cerium can significantly decrease the average grain size in copper alloys. mdpi.com This grain refinement is a key factor in the observed improvements in strength and hardness. mdpi.com

The strengthening mechanisms at play are multifaceted, involving solid-solution strengthening, grain refinement, and precipitation strengthening. mdpi.com The formation of intermetallic compounds, such as Cu₆Ce, at grain boundaries plays a crucial role in these enhancements. mdpi.com Furthermore, adding cerium has been found to improve the hot workability of certain copper alloys by expanding the stable processing window and increasing processing efficiency. mdpi.com

Innovations in Synthesis and Catalysis:

In the realm of catalysis, copper-cerium oxides have emerged as highly effective and robust catalysts for a variety of chemical reactions, most notably the preferential oxidation of carbon monoxide (CO). rsc.orgresearchgate.net This is particularly relevant for applications in fuel cells. rsc.orgunits.it The synergistic interaction between copper and ceria is crucial to their catalytic performance. mdpi.com This synergy enhances the redox properties of the material, involving the Cu²⁺/Cu⁺ and Ce⁴⁺/Ce³⁺ redox couples, which facilitates the catalytic cycle. rsc.orgresearchgate.net

Methodological innovations have focused on creating highly dispersed copper species on ceria supports, which is considered a key factor for high catalytic activity. researchgate.net Techniques such as deposition-precipitation, template-assisted methods, and high-yield urea-based methods for preparing CuO-CeO₂ catalyst precursors have been developed to control the morphology and enhance the interaction between the copper and cerium oxide phases. mdpi.comresearchgate.netresearchgate.net These methods have led to the creation of mesoporous catalysts with high surface areas and a greater number of oxygen vacancies, which are beneficial for catalytic reactions. mdpi.com

Identification of Persistent Gaps and Open Scientific Questions

Despite the significant progress, several gaps in our understanding of cerium-copper systems remain, presenting open questions for the scientific community.

Fundamental Material Science:

Thermodynamic Data: A notable gap exists in the availability of comprehensive experimental thermodynamic data for solid Cu-Ce alloys. cmu.edu While phase diagrams have been established, they have undergone revisions, and uncertainties, particularly concerning the influence of cerium purity on phase transformations, persist. cmu.edu The lack of complete thermodynamic descriptions hinders the computational design of new alloys and the precise modeling of solidification and heat treatment processes.

Mechanism of Grain Refinement: While the grain refining effect of cerium is well-documented, the precise, multifaceted mechanisms are not fully elucidated across different alloy compositions and processing conditions. The interplay between the promotion of nucleation sites by Ce-rich particles and the suppression of grain growth requires more in-depth investigation. mdpi.com

Role of Impurities: The purity of cerium has been shown to influence phase relations in the Cu-Ce system. cmu.edu However, a systematic study on the effect of various common impurities on the phase stability, microstructure, and properties of Ce-Cu alloys is lacking. This knowledge is crucial for the industrial application of these alloys, where the use of commercial-grade cerium is common.

Catalysis:

Nature of the Active Site: While it is generally accepted that the interface between copper and ceria is crucial for catalysis, the exact nature and chemical state of the active sites under reaction conditions are still debated. researchgate.netresearchgate.net Understanding the dynamic changes in the oxidation states of both copper and cerium during catalysis is essential for designing more efficient catalysts.

Structure-Activity Relationships: The precise relationship between the morphology of the ceria support (e.g., nanosheets, nanorods, nanocubes) and the nature of the dispersed copper species (clusters vs. single atoms) on catalytic activity is an area of active research. researchgate.net A deeper understanding of these structure-activity relationships is needed to rationally design catalysts with optimal performance.

Long-term Stability: While Cu-Ce catalysts show good stability in many reactions, the mechanisms of deactivation over extended periods, especially under harsh industrial conditions, are not fully understood.

Future Directions for Fundamental and Applied Research in Cerium-Copper Systems

The existing knowledge gaps and the promising results achieved so far point toward several exciting future research directions.

Fundamental Research:

Advanced Characterization: The application of advanced in-situ and operando characterization techniques (e.g., high-resolution transmission electron microscopy, synchrotron-based X-ray techniques) can provide real-time insights into phase transformations in alloys and the dynamic nature of active sites in catalysts under reaction conditions. researchgate.net

Computational Modeling: First-principles calculations and computational thermodynamics (like the CALPHAD method) should be more extensively employed to predict thermodynamic properties, calculate phase diagrams, and understand the electronic interactions between copper and cerium at an atomic level. rsc.orgresearchgate.net This will accelerate the design of new materials with tailored properties.

Ternary and Higher-Order Systems: Research should expand to include the systematic study of ternary and multicomponent alloys containing cerium and copper. The addition of other elements could further enhance properties or introduce new functionalities. heegermaterials.comengineering-eye.com

Applied Research:

High-Performance Alloys: There is significant potential for developing new high-strength, high-conductivity copper alloys with enhanced high-temperature performance through optimized cerium additions and advanced processing techniques like severe plastic deformation.

Advanced Catalysts: Future catalyst development should focus on the precise control of the nano-architecture of Cu-Ce oxide systems. mdpi.com This includes the synthesis of catalysts with well-defined crystal facets and the stabilization of highly dispersed copper species to maximize the metal-support interface. researchgate.net Exploring their application in a wider range of environmental and energy-related catalytic processes, such as CO₂ conversion and biomass valorization, is a promising avenue. researchgate.net

Biomedical Applications: The antibacterial properties of copper and the emerging biomedical applications of cerium-containing nanoparticles suggest a potential for developing Cu-Ce based alloys and composites for medical devices and antimicrobial surfaces. mdpi.com

Recycling and Sustainability: Investigating the role of cerium in improving the tolerance of aluminum alloys to copper impurities could have significant implications for aluminum recycling. energy.gov

Q & A

Basic: What experimental methods are recommended for synthesizing cerium-copper catalysts with controlled composition and structure?

To synthesize cerium-copper catalysts, co-precipitation and wet impregnation are widely used. For hydrotalcite-derived systems, co-precipitation under controlled pH and temperature ensures homogeneous metal distribution, followed by calcination to form mixed oxides . Wet impregnation allows precise loading of cerium onto pre-synthesized copper-based supports, but adsorption dynamics may cause deviations in Cu/Ce ratios (e.g., NaX-supported catalysts showed a Cu:Ce ratio of 10.03%:2.87% despite a 5:1 initial ratio due to cation adsorption differences) . Key parameters include pH, aging time, and calcination temperature, which influence crystallinity and reducibility.

Basic: How can researchers characterize the redox properties and active sites in cerium-copper catalysts?

Use a combination of H₂-TPR (temperature-programmed reduction) to identify reduction peaks corresponding to Cu²⁺ → Cu⁰ and Ce⁴⁺ → Ce³⁺ transitions, and UV-Vis-DR spectroscopy to distinguish mononuclear Cu²⁺ ions from oligomeric clusters . XRD detects phase segregation (e.g., CeO₂ crystallites), while BET surface area analysis quantifies porosity changes induced by cerium doping. For atomic-level insights, XPS or EXAFS can probe electronic interactions between Cu and Ce.

Advanced: Why do contradictory results arise regarding cerium's role in NH₃-SCR and NH₃-SCO processes?

Cerium’s dual role depends on loading and reaction conditions:

  • Low Ce loading (e.g., 2–5 wt%) enhances low-temperature NH₃-SCR activity by promoting redox cycles (Ce³⁺ ↔ Ce⁴⁺) and stabilizing Cu⁺ species .
  • High Ce loading (>10 wt%) may block active sites or form inert CeO₂ aggregates, reducing NO conversion at higher temperatures .
    Contradictions often stem from differences in catalyst preparation (e.g., impregnation vs. co-precipitation) or reaction conditions (e.g., gas hourly space velocity, water content). Researchers should systematically vary Ce loading and use in situ spectroscopy to correlate structure-activity trends.

Advanced: How can researchers resolve discrepancies in catalytic performance between laboratory-scale and industrial-scale cerium-copper systems?

Lab-scale studies often overlook industrial constraints like feed impurities, thermal cycling, and catalyst attrition. To bridge this gap:

  • Conduct accelerated aging tests under simulated industrial conditions (e.g., SO₂/water vapor exposure).
  • Use mechanical testing (e.g., crush strength measurements) to assess pellet durability .
  • Perform scale-up experiments in pilot reactors with realistic gas compositions and flow rates.
    Data from hydrotalcite-derived catalysts showed that cerium improves thermal stability but may reduce surface area—trade-offs requiring optimization .

Advanced: What statistical or computational tools are effective for optimizing Cu/Ce ratios in catalytic systems?

  • Response Surface Methodology (RSM) can model interactions between Cu/Ce ratios, calcination temperature, and activity.
  • DFT calculations predict adsorption energies of reactants (e.g., NH₃, NO) on Cu-Ce interfaces, guiding optimal metal dispersion .
  • Machine learning (e.g., neural networks) trained on existing datasets (e.g., turnover frequencies, activation energies) can recommend untested compositions.

Basic: How should researchers design experiments to assess cerium’s impact on copper catalyst selectivity?

  • Use steady-state vs. transient kinetic studies to decouple activity and selectivity.
  • Measure N₂ selectivity in NH₃-SCR via mass spectrometry or GC analysis, comparing systems with/without cerium .
  • Conduct isotopic labeling experiments (e.g., ¹⁵NH₃) to trace reaction pathways and identify intermediates.

Advanced: What mechanisms explain cerium’s suppression of copper sintering at high temperatures?

Cerium oxide (CeO₂) acts as a structural promoter by:

  • Forming Ce-O-Cu bonds that anchor copper particles, preventing agglomeration.
  • Creating oxygen vacancies that stabilize reduced Cu⁺ species, enhancing redox activity .
    Validate this via in situ TEM or XRD during thermal treatment to observe sintering resistance.

Basic: How can researchers ensure reproducibility when synthesizing cerium-copper catalysts?

  • Document precursor concentrations , pH, aging time, and calcination protocols in detail.
  • Use reference catalysts (e.g., commercial CuO/CeO₂) for benchmarking.
  • Share raw characterization data (XRD patterns, TPR profiles) in supplementary materials to enable cross-validation .

Advanced: What are the limitations of current models for predicting synergistic Cu-Ce interactions?

Most models assume uniform metal distribution, neglecting:

  • Surface heterogeneity (e.g., Ce-rich vs. Cu-rich domains).
  • Dynamic restructuring under reactive environments.
    Address this by integrating operando spectroscopy (e.g., Raman, DRIFTS) with microkinetic modeling.

Advanced: How do cerium’s redox properties influence reaction pathways in CO oxidation vs. NO reduction?

In CO oxidation , Ce⁴⁺ facilitates oxygen mobility, promoting CO adsorption on Cu⁰ sites.
In NO reduction , Ce³⁺ enhances NH₃ activation via Lewis acid sites, while Cu⁺ aids NO dissociation .
Contrast pathways using in situ FTIR to identify adsorbed intermediates and isotope tracing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.